2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is a small molecule1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one”. However, there are methods reported for the synthesis of related pyrazolo-pyridine derivatives2.Molecular Structure Analysis
The molecular structure of “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” is not directly available. However, a study has reported the molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies of a similar compound3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one”. However, a review covers comprehensive data on the synthetic strategies and approaches to related 1H-pyrazolo[3,4-b]pyridine derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” are not directly available. However, a related compound has been reported with a molecular weight of 374.8 g/mol, XLogP3-AA of 2.1, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 2, Exact Mass of 374.0716580 g/mol, Monoisotopic Mass of 374.0716580 g/mol, Topological Polar Surface Area of 105 Ų, Heavy Atom Count of 25, Formal Charge of 0, Complexity of 5054.Scientific Research Applications
Synthesis Techniques : The compound and its derivatives have been synthesized through various techniques. For example, Tsizorik et al. (2020) describe the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates using palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines. This synthesis process includes the conversion to nitrile intermediates, leading to the creation of new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).
Heterofunctionalization and Annulation : Tsizorik et al. (2018) explored the creation of 4-hydrazinylpyrazolo[1,5-a]pyrazines by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate. This work led to the synthesis of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).
Potential in Cancer Research : Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. One of these compounds showed selective inhibitory effects on H322 lung cancer cells, inducing apoptosis in cells with a mutated p53 gene (Lv et al., 2012).
Crystal Structure Analysis : Studies such as those conducted by Insuasty et al. (2008) have investigated the molecular dimensions and conformational aspects of derivatives like 2-ethylsulfanyl-7-(4-chlorophenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine. These studies contribute to understanding the physical and chemical properties of these compounds (Insuasty et al., 2008).
NMR-Spectroscopic Investigations : Eller and Holzer (2018) conducted detailed NMR spectroscopic investigations on various 4-acylpyrazolones, providing insights into their structural and chemical characteristics (Eller & Holzer, 2018).
Antifungal and Antibacterial Activity : Hassan (2013) synthesized various pyrazoline and pyrazole derivatives, investigating their antimicrobial activity. This research is significant in exploring the potential pharmaceutical applications of these compounds (Hassan, 2013).
Safety And Hazards
There is no specific safety and hazard information available for “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one”. However, it’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one” are not directly available. However, the development of small molecules capable of uncoupling respiration and ATP synthesis in mitochondria is a promising area of research1.
Please note that the information provided is based on the closest available data and may not directly pertain to “2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one”. For more accurate information, further research and experimental data would be required.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-16-6-7-17-12(13(16)18)8-11(15-17)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZPIRMSPLSREJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one |
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